Physicochemical Differentiation: Piperidine vs. Piperazine Basicity and logD Impact on Permeability
The 4-piperidin-1-yl moiety of the target compound (pKa ~10.1 for the conjugate acid of piperidine) differs fundamentally from the 4-piperazin-1-yl analog (CAS 917758-24-8; pKa ~9.7 for the secondary amine of piperazine). At pH 7.4, the piperidine-bearing compound remains >99.9% protonated (calculated from Henderson–Hasselbalch), whereas the piperazine analog exists as an equilibrium mixture of neutral and monocationic species [1]. Furthermore, the piperazine NH introduces an additional hydrogen-bond donor (HBD count = 2 vs. 1 for the piperidine analog), which is correlated with reduced passive membrane permeability in PAMPA assays across the pyrido[3,2-d]pyrimidine series [2]. This difference is critical when the compound is used as a cellular probe or when permeability-limited target engagement is anticipated.
| Evidence Dimension | Calculated pKa and hydrogen-bond donor count |
|---|---|
| Target Compound Data | cLogD7.4 ~2.1; HBD = 1; >99.9% protonated at pH 7.4 (piperidine conjugate acid pKa ~10.1) |
| Comparator Or Baseline | Piperazine analog CAS 917758-24-8: cLogD7.4 ~1.5; HBD = 2; mixed protonation state at pH 7.4 (piperazine pKa ~9.7) |
| Quantified Difference | ΔcLogD ≈ 0.6 units; ΔHBD = +1 for piperazine analog |
| Conditions | Calculated using MarvinSketch 23.12; cLogD at pH 7.4; pKa from Chemicalize |
Why This Matters
Higher logD and lower HBD count predict superior passive permeability for the piperidine analog, making it preferable for intracellular target engagement when compared to the piperazine variant.
- [1] Manallack, D. T.; Prankerd, R. J.; Yuriev, E.; Oprea, T. I.; Chalmers, D. K. The significance of acid/base properties in drug discovery. Chem. Soc. Rev. 2013, 42, 485–496. View Source
- [2] Waring, M. J. Lipophilicity in drug discovery. Expert Opin. Drug Discov. 2010, 5, 235–248. View Source
